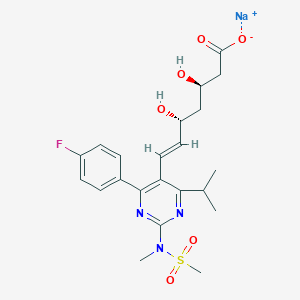

(3R,5R)-Rosuvastatin Sodium Salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H27FN3NaO6S |

|---|---|

Molecular Weight |

503.5 g/mol |

IUPAC Name |

sodium;(E,3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+;/t16-,17+;/m0./s1 |

InChI Key |

RGEBGDYYHAFODH-HQSWTOJGSA-M |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/[C@@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for 3r,5r Rosuvastatin Sodium Salt

Asymmetric Synthesis Approaches to the (3R,5R)-Stereochemistry

The precise arrangement of the two stereocenters in the side chain of rosuvastatin (B1679574) is crucial for its biological activity. google.com Consequently, substantial research has been dedicated to developing asymmetric synthetic methods that can selectively produce the desired (3R,5R)-isomer.

Chiral Auxiliaries in Stereoselective Synthesis of (3R,5R)-Rosuvastatin Sodium Salt Precursors

The use of chiral auxiliaries represents a classical yet effective strategy for inducing stereoselectivity in the synthesis of rosuvastatin precursors. This approach involves temporarily incorporating a chiral molecule into the synthetic intermediate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed. While specific examples of chiral auxiliaries used in the synthesis of (3R,5R)-rosuvastatin are often proprietary, the general principle is a well-established method in asymmetric synthesis.

Enantioselective Catalysis in the Formation of Key Stereocenters

Enantioselective catalysis has emerged as a powerful tool for the synthesis of (3R,5R)-rosuvastatin, offering more efficient and atom-economical routes compared to the use of stoichiometric chiral auxiliaries. A notable example involves a Keck asymmetric allylation of chloroacetaldehyde (B151913) with allyltributylstannane (B1265786) to establish the (5R)-stereocenter. researchgate.netresearchgate.net This is often followed by a vanadium-catalyzed syn-diastereoselective epoxidation of the resulting homoallylic alcohol to create the requisite (3R)-chirality. researchgate.netresearchgate.net

Detailed research findings have demonstrated the effectiveness of this approach. For instance, the Keck asymmetric allylation using (S)-BINOL/Ti(OiPr)4 as a catalyst can furnish the desired (S)-homoallylic alcohol with high enantiomeric excess. researchgate.net The subsequent epoxidation using a vanadium catalyst like VO(acac)2 can then proceed with high diastereoselectivity to yield the syn-diol precursor. researchgate.netresearchgate.net

Table 1: Key Enantioselective Catalytic Reactions in Rosuvastatin Synthesis

| Reaction | Catalyst/Reagent | Key Transformation | Stereocenter Established | Reference |

|---|---|---|---|---|

| Keck Asymmetric Allylation | (S)-BINOL/Ti(OiPr)4, Allyltributylstannane | Allylation of chloroacetaldehyde | 5R | researchgate.netresearchgate.net |

| Syn-Diastereoselective Epoxidation | VO(acac)2, Oxidant (e.g., CHP) | Epoxidation of homoallylic alcohol | 3R | researchgate.netresearchgate.net |

Chemoenzymatic Synthesis Strategies for this compound

Chemoenzymatic approaches combine the selectivity of enzymes with the versatility of chemical synthesis to afford highly pure chiral intermediates. In the context of (3R,5R)-rosuvastatin, enzymes such as deoxyribose-5-phosphate aldolase (B8822740) (DERA) have been instrumental. nih.govpnas.orgpnas.org DERA can catalyze a tandem aldol (B89426) reaction to create a key intermediate with two stereogenic centers from simple starting materials. pnas.org This biocatalytic step sets the stereochemistry with high enantiomeric and diastereomeric excess. nih.govpnas.org

Furthermore, alcohol dehydrogenases, such as the one from Lactobacillus brevis (LBADH), have been employed for the regio- and enantioselective reduction of diketone precursors to furnish the desired (5S)-hydroxy-3-oxo intermediate with excellent enantiomeric excess. nih.gov These enzymatic transformations are often integrated into multi-step syntheses, providing a highly efficient route to key building blocks of rosuvastatin. acs.org The use of whole-cell biocatalysis has also been explored to further streamline the process. google.com

Convergent and Linear Synthetic Route Development for this compound

Approaches to the Heptenoic Acid Side Chain Synthesis

The synthesis of the chiral (3R,5R)-dihydroxyheptenoic acid side chain is arguably the most challenging aspect of the rosuvastatin synthesis. researchgate.netpnas.org Numerous strategies have been developed to construct this fragment with the correct stereochemistry.

One prominent industrial process involves a Blaise condensation of a C2 synthon with a C4 synthon. researchgate.net Another successful approach utilizes an iodine chloride-induced intramolecular cyclization of a chiral homoallylic carbonate to deliver the C6-formyl statin side chain with the desired syn-1,3-diol moiety. nih.gov

The choice of protecting groups for the hydroxyl functions is also a critical consideration in the synthesis of the side chain to prevent unwanted side reactions during subsequent transformations. wjpmr.com The final deprotection and conversion to the sodium salt are the concluding steps in the synthesis. google.com

Table 2: Comparison of Synthetic Strategies

| Strategy | Key Features | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Linear Synthesis | Sequential reaction steps | Conceptually straightforward | Lower overall yield for long sequences | youtube.com |

| Convergent Synthesis | Separate synthesis of key fragments followed by coupling | Higher overall yield, greater flexibility | Requires careful planning of fragment synthesis and coupling | wikipedia.org |

Coupling Reactions for Final Product Assembly

The final assembly of the rosuvastatin molecule, a complex process involving the union of a pyrimidine (B1678525) heterocycle with a chiral side-chain, predominantly relies on olefination reactions. The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are key strategies for forming the crucial carbon-carbon double bond that links these two principal fragments. nih.govacs.orgscirp.org

In a common approach, a phosphonium (B103445) salt or phosphonate (B1237965) ester of the pyrimidine core is reacted with a chiral aldehyde representing the side-chain. nih.govscribd.comacs.org For instance, a key step involves the Wittig coupling of (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde with a phosphonium salt of the appropriately functionalized pyrimidine heterocycle. nih.govacs.orgacs.orgresearchgate.net The HWE modification is particularly favored as it helps to selectively form the desired E-alkene stereochemistry of the final product.

Another advanced method employed for this assembly is the Julia-Kocienski olefination. researchgate.net This reaction involves the coupling of a sulfone derivative of the pyrimidine core with the lactonized statin side-chain precursor. researchgate.net This method is noted for its high stereoselectivity, achieving an E/Z ratio of up to 300:1. researchgate.net

These coupling reactions are critical not only for chain assembly but also for establishing the correct stereochemistry. While highly selective, these processes can lead to the formation of stereoisomeric impurities if reaction conditions are not stringently controlled. The reduction of the 5-keto group to a hydroxyl group in a subsequent step is where the stereochemistry at the C5 position is set. Incomplete stereoselectivity in this reduction is a primary route to the formation of the (3R,5R)-Rosuvastatin diastereomer alongside the desired (3R,5S) therapeutic isomer. google.com

Impurity Profiling and Control in this compound Synthesis

The control of impurities is a critical aspect of pharmaceutical manufacturing, governed by stringent guidelines from bodies like the International Council on Harmonisation (ICH). derpharmachemica.comresearchgate.net For Rosuvastatin, this involves monitoring and controlling process-related impurities, stereoisomers, and degradation products.

Identification of Process-Related Impurities

During the multi-step synthesis of Rosuvastatin, several process-related impurities can be formed. These impurities can arise from starting materials, intermediates, or side reactions. Investigation into their formation is crucial for optimizing the manufacturing process and improving the final product's yield and purity. derpharmachemica.com Key identified impurities include the 5-keto acid, the lactone form, and various isomers. derpharmachemica.comresearchgate.net The European Pharmacopoeia (EP) monograph for Rosuvastatin tablets lists several specified impurities, including Impurity A, B, C, and D. nih.gov

| Impurity Name | Common Name / Type | Source / Formation |

|---|---|---|

| Bis[7-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)pyrimidin-5-yl]-3R-hydroxy-5-oxo-(E)-6-heptenoate calcium | 5-Keto Acid | Process-related impurity from incomplete reduction of the keto group. derpharmachemica.commagtechjournal.com |

| 6-[(E)-2-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)pyrimidin-5-yl]vinyl]-4-hydroxytetrahydro-2H-pyran-2-one | Lactone | Process-related and degradation product. derpharmachemica.comresearchgate.netoup.com |

| (3R,5S,6E)-7-[4-(4-fluorophenyl)-2-[[(2-hydroxy-2-methylpropyl)sulfonyl(methyl)amino]-6-(1-methylethyl)-pyrimidin-5-yl]-3,5-dihydroxyheptenoic acid hemicalcium salt | Impurity A | Process-related impurity (acetone adduct). researchgate.netdaneshyari.com |

| Rosuvastatin Related Compound B | Impurity B | Cited in the British Pharmacopoeia as a main impurity and an acidic degradation product. nih.govresearchgate.net |

| Rosuvastatin EP Impurity C | Impurity C | Formed during oxidative and photolytic degradation. nih.gov |

| Rosuvastatin EP Impurity D | Impurity D | Formed during acid hydrolysis and oxidative degradation. nih.gov |

Stereoisomeric Purity and Control Mechanisms

Rosuvastatin possesses two chiral centers at the C3 and C5 positions of the heptenoic acid side chain, leading to the possibility of four stereoisomers. nih.govresearchgate.net The therapeutically active form is the (3R,5S) diastereomer. The (3R,5R)-Rosuvastatin isomer is a significant diastereomeric impurity that can arise during synthesis. google.comderpharmachemica.comgoogle.com Since stereoisomeric impurities can affect the biological activity of the final drug product, controlling their levels is paramount. google.com

The primary point of control for diastereomeric impurities like (3R,5R)-Rosuvastatin is the stereoselective reduction of the C5-keto group on a rosuvastatin intermediate, such as a t-butyl rosuvastatin ester (TBRE). google.com Reagents like 9-methoxy-9-bora-bicyclo[3.3.1]nonane (MeO-9-BBN) are used to achieve high diastereomeric purity during this reduction step. google.comgoogle.com

Following the reduction, diastereomeric purity can be further enhanced through purification techniques. One effective method is the crystallization of the resulting diol ester intermediate from an appropriate organic solvent. google.com This process allows for the isolation of the desired (3R,5S) diastereomer in a highly purified form, significantly reducing the content of the (3R,5R) isomer. A patent describes a process that can reduce the level of diastereomeric impurities to less than 0.3%. google.com

Accurate determination of stereoisomeric purity is essential for quality control. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. neliti.comnih.govajol.info Specific chiral HPLC methods have been developed to separate and quantify the enantiomers and diastereomers of rosuvastatin. nih.govresearchgate.netnih.gov

These methods often employ a chiral stationary phase (CSP), such as immobilized cellulose (B213188) tris(3,5-dimethylphenylcarbamate). nih.gov The separation mechanism relies on the differential interactions, like dipole-dipole and hydrogen bonding, between the stereoisomers and the chiral stationary phase. nih.gov A novel, stability-indicating stereoselective method using a Chiralpak IB column has been validated to quantify the enantiomer at levels as low as 0.04%. researchgate.netnih.govnih.gov In addition to HPLC, Ultra-Performance Convergence Chromatography (UPC²), combined with a mass detector, offers a rapid and sensitive alternative for determining enantiomeric and diastereomeric excess.

| Analytical Technique | Stationary Phase / Column | Key Features |

|---|---|---|

| Chiral HPLC | Immobilized cellulose stationary phase (e.g., Chiralpak IB, Lux Cellulose-2). nih.govnih.govnih.gov | Separates all stereoisomers, including the (3R,5R) diastereomer. Validated for quantifying impurities at low levels (LOD 0.015%, LOQ 0.04%). researchgate.netnih.govnih.gov |

| Reversed-Phase UHPLC | Acquity BEH C18. nih.gov | Rapidly separates all organic related substances listed in the European Pharmacopoeia monograph, including diastereomers, in under 15 minutes. nih.gov |

| UPC² (Ultra-Performance Convergence Chromatography) | Trefoil CEL1 (cellulose tris-(3,5-dimethylphenylcarbamate)). | Fast and sensitive method for determining diastereomeric ratio, compatible with mass spectrometry for confident peak identification. |

Formation and Mitigation of Degradation Products in this compound

Forced degradation studies are performed to understand the stability of a drug substance under various stress conditions, such as exposure to acid, base, oxidation, heat, and light. oup.comnih.govresearchgate.net These studies indicate that rosuvastatin is susceptible to degradation under acidic, oxidative, and photolytic conditions, while showing considerable stability under neutral, basic, and thermal stress. oup.comnih.govsemanticscholar.org

Under acidic conditions, rosuvastatin undergoes degradation to form several products, including Rosuvastatin Related Compound B. researchgate.net Oxidative stress, typically induced by hydrogen peroxide, leads to the formation of polar impurities and Rosuvastatin Impurity C and D. oup.com Photolytic degradation is also significant, particularly for the drug substance itself, though this is mitigated in coated tablet formulations. oup.com Impurity C is also a known photolytic degradation product.

The primary degradation pathway often involves the formation of the corresponding lactone by intramolecular cyclization. derpharmachemica.com Mitigation strategies primarily involve protecting the drug substance from light and oxidative conditions during manufacturing and storage. The development of stable formulations, such as coated tablets, is a key strategy to prevent degradation of the final drug product. oup.com

| Stress Condition | Stability of Rosuvastatin | Major Degradation Products |

|---|---|---|

| Acidic (e.g., 0.2M HCl) | Degrades. oup.comsemanticscholar.org | Impurity B, Impurity D. researchgate.net |

| Basic (e.g., 1N NaOH) / Neutral | Considerably stable. oup.comsemanticscholar.org | Minimal degradation observed. oup.com |

| Oxidative (e.g., 0.5% H₂O₂) | Degrades. oup.comsemanticscholar.org | Polar impurities, Impurity C, Impurity D. oup.com |

| Photolytic | Prominent degradation. oup.com | Impurity C. |

| Thermal | Relatively stable. semanticscholar.org | Minimal degradation observed. semanticscholar.org |

Residual Solvents and Heavy Metal Contamination Studies

The control of impurities, including residual solvents and heavy metals, is a critical aspect of pharmaceutical manufacturing, governed by international guidelines to ensure product safety. ich.org For this compound, rigorous analytical testing is employed to quantify any such contaminants.

Residual organic solvents, which are used during the synthesis and purification processes, must be removed to the extent possible, as they provide no therapeutic benefit. The International Council for Harmonisation (ICH) Q3C guideline categorizes solvents into three classes based on their toxicity. ich.orgfda.gov Class 1 solvents are to be avoided due to their high toxicity, Class 2 solvents are limited due to their inherent toxicity, and Class 3 solvents have low toxic potential. fda.gov

Analysis for these solvents in Rosuvastatin is typically performed using Headspace Gas Chromatography (HS-GC), often coupled with a Mass Spectrometer (MS) or Flame Ionization Detector (FID). rjptonline.orgsigmaaldrich.comgcms.cz This technique is ideal for volatile analytes, allowing for their separation from the non-volatile active pharmaceutical ingredient (API) matrix, thus improving detection and minimizing matrix interference. sigmaaldrich.com Solvents such as ethanol, n-hexane, and acetonitrile (B52724) are among those monitored in statin production. rjptonline.orggoogle.com During method development, a suitable diluent like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAC), or dimethyl sulfoxide (B87167) (DMSO) is used for water-insoluble substances. sigmaaldrich.com

Table 1: Examples of Residual Solvents and their ICH Q3C Limits

| Solvent | Class | Concentration Limit (ppm) | Permitted Daily Exposure (PDE) (mg/day) |

|---|---|---|---|

| Benzene | 1 | 2 | - |

| Carbon tetrachloride | 1 | 4 | - |

| Acetonitrile | 2 | 410 | 4.1 |

| n-Hexane | 2 | 290 | 2.9 |

| Methanol (B129727) | 2 | 3000 | 30.0 |

| Toluene | 2 | 890 | 8.9 |

| Ethanol | 3 | 5000 | 50.0 |

| Acetone | 3 | 5000 | 50.0 |

| Ethyl Acetate | 3 | 5000 | 50.0 |

This table provides examples and is not exhaustive. Limits are based on the ICH Q3C(R8) guideline.

Heavy metal contamination is another significant safety concern. These impurities can be introduced from raw materials, catalysts, or manufacturing equipment. researchgate.net The ICH Q3D guideline for elemental impurities sets strict limits for various metals based on their toxicity and route of administration. nih.govthe-force.org

The state-of-the-art method for detecting and quantifying heavy metals in pharmaceutical compounds like Rosuvastatin is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). nih.govresearchgate.netnih.gov This technique offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple elements at trace levels. nih.govamericanlaboratory.com A validated ICP-MS method has been developed for determining elements such as Cadmium (Cd), Lead (Pb), Arsenic (As), Mercury (Hg), Cobalt (Co), Vanadium (V), and Nickel (Ni) in Rosuvastatin calcium tablets. nih.govresearchgate.net The sample preparation for ICP-MS analysis often involves microwave digestion to ensure the complete dissolution of the sample matrix, even one containing challenging excipients like titanium dioxide. nih.govresearchgate.net

Table 2: Examples of Elemental Impurities and their ICH Q3D Limits for Oral Administration

| Element | Class | PDE (µg/day) |

|---|---|---|

| Arsenic (As) | 1 | 1.5 |

| Cadmium (Cd) | 1 | 0.5 |

| Mercury (Hg) | 1 | 3.0 |

| Lead (Pb) | 1 | 0.5 |

| Cobalt (Co) | 2A | 5.0 |

| Vanadium (V) | 2A | 10.0 |

| Nickel (Ni) | 2A | 20.0 |

This table provides examples based on the ICH Q3D(R2) guideline. Class 1 elements are highly toxic across all routes of administration. Class 2A elements have high probability of occurrence in the drug product.

Green Chemistry Principles in this compound Manufacturing

The pharmaceutical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally benign manufacturing processes. These principles aim to reduce waste, improve energy efficiency, and use less hazardous materials.

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. mdpi.com Improving atom economy is crucial for minimizing waste and enhancing the sustainability of a synthetic process. nih.gov

Modern approaches focus on optimizing reaction conditions and employing more efficient catalytic methods. google.com For instance, biocatalysis has emerged as a powerful tool. The use of enzymes, such as deoxyribose-5-phosphate aldolase (DERA), allows for the highly enantioselective synthesis of key chiral intermediates for statins like Rosuvastatin. nih.gov One such process reports an enantiomeric excess of over 99.9% and has been scaled up, demonstrating a significant improvement in volumetric productivity. nih.gov Chemoenzymatic processes, which combine the strengths of biological catalysts and traditional organic synthesis, have been developed for key Rosuvastatin building blocks, achieving excellent space-time yields at high substrate concentrations. acs.org These biocatalytic steps often run in aqueous media at ambient temperatures, further contributing to the green profile of the synthesis. mdpi.com

Solvent selection is a critical factor in green pharmaceutical manufacturing, as solvents account for a large portion of the material consumption and waste generated. researchgate.net The ideal green solvent is non-toxic, biodegradable, and sourced from renewable feedstocks. Water is often the preferred solvent when chemically feasible. sigmaaldrich.com

In Rosuvastatin synthesis, strategies include:

Using Greener Solvents: Research has explored replacing conventional, often hazardous, organic solvents with more sustainable alternatives. For example, green solvents like Cyrene and γ-Valerolactone (GVL) have been investigated for use in processes involving Rosuvastatin. scielo.brscielo.br Hydrotropic solvents, such as sodium citrate, have also been shown to enhance the solubility of Rosuvastatin, presenting another avenue for reducing the reliance on organic solvents. wisdomlib.org

Aqueous-Based Reactions: As mentioned, biocatalytic steps in Rosuvastatin synthesis are often conducted in aqueous environments, which significantly reduces the use of organic solvents. mdpi.comnih.gov

Process Optimization: Optimizing reaction steps, such as the alkaline hydrolysis of Rosuvastatin esters to form the sodium salt, can be performed in solvents like acetonitrile, with precise control over temperature and reagent ratios to maximize efficiency and minimize solvent use. google.com

Waste minimization in pharmaceutical production is achieved through a combination of efficient synthesis design, solvent recycling, and effective waste treatment. epa.gov The principles of atom economy and reaction efficiency are central to minimizing waste at its source. researchgate.net

For Rosuvastatin manufacturing, specific strategies are being developed:

By-product Valorization: Instead of treating by-products as waste, there is research into converting them into valuable materials. One study focuses on the valorization of a (Z)-isomer by-product from Rosuvastatin production. A new catalytic method was developed to perform a Z→E geometry isomerization, converting the waste material into a potentially useful precursor. researchgate.net

Wastewater Treatment: The effluent from manufacturing facilities may contain traces of the API. Studies have shown that Rosuvastatin can be effectively removed from wastewater through various treatment methods. Biological degradation in activated sludge processes can break down the compound. unibas.it Advanced techniques using adsorbents like activated carbon and micelle-clay complexes have also demonstrated high efficiency in removing Rosuvastatin from aqueous solutions. unibas.itdiva-portal.org

Table 3: Summary of Green Chemistry Strategies in Rosuvastatin Manufacturing

| Green Chemistry Principle | Strategy for Rosuvastatin Synthesis | Benefit |

|---|---|---|

| Atom Economy | Use of biocatalysis (e.g., DERA enzyme) for stereoselective synthesis of intermediates. nih.gov | Higher yields, reduced by-products, fewer synthetic steps. |

| Safer Solvents | Employing aqueous media for enzymatic steps; research into green solvents like Cyrene and GVL. nih.govscielo.br | Reduced toxicity, improved environmental profile, enhanced worker safety. |

| Waste Minimization | Isomerization and valorization of (Z)-isomer by-product. researchgate.net | Conversion of waste into a valuable material, circular economy approach. |

| Energy Efficiency | Biocatalytic reactions often run at ambient temperature and pressure. mdpi.com | Lower energy consumption compared to traditional chemical reactions requiring heating or cooling. |

| Pollution Prevention | Effective wastewater treatment using activated sludge or advanced adsorbents. unibas.it | Prevents release of active pharmaceutical ingredients into the environment. |

Advanced Purification Techniques for High-Purity this compound

Achieving the high level of purity required for an active pharmaceutical ingredient necessitates sophisticated purification methods capable of separating the target compound from structurally similar impurities, including stereoisomers.

Chromatography is an indispensable tool for both the analysis and purification of Rosuvastatin and its intermediates. While analytical chromatography (HPLC, UPLC) is used to quantify impurities, preparative chromatography is employed to isolate the pure compound on a larger scale. google.comste-mart.com

Key aspects of chromatographic purification for Rosuvastatin include:

Isomer Separation: Rosuvastatin has multiple chiral centers, meaning several stereoisomers can be formed during synthesis. The desired (3R,5S) therapeutic enantiomer and its (3R,5R) diastereomer must be separated from other isomers like the (3S,5R) enantiomer. waters.com This is achieved using chiral chromatography.

Chiral Stationary Phases (CSPs): High-performance liquid chromatography (HPLC) methods using columns with chiral stationary phases are developed for this purpose. Immobilized polysaccharide-based columns, such as Chiralpak IB (cellulose tris(3,5-dimethylphenylcarbamate)), are effective in resolving the enantiomers and diastereomers of Rosuvastatin. waters.comnih.gov

Mobile Phase Systems: The separation is optimized by carefully selecting the mobile phase. For normal-phase chiral separations, mixtures of solvents like n-hexane, dichloromethane, and 2-propanol, often with an additive like trifluoroacetic acid, are used. nih.gov For reversed-phase HPLC, mobile phases typically consist of acetonitrile, methanol, and an aqueous buffer. doi.orgresearchgate.net

Preparative HPLC allows for the collection of the fraction containing the high-purity (3R,5R)-Rosuvastatin isomer, which can then be converted to its sodium salt. google.com

Table 4: Chromatographic Methods for Rosuvastatin Isomer Separation

| Technique | Stationary Phase (Column) | Mobile Phase Composition Example | Application |

|---|---|---|---|

| Chiral HPLC | Immobilized cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IB) | n-hexane, dichloromethane, 2-propanol, trifluoroacetic acid (82:10:8:0.2 v/v/v/v) | Separation and quantification of the (3S,5R) enantiomer from the main (3R,5S) isomer. nih.gov |

| UPC² (Convergence Chromatography) | Cellulose tris-(3,5-dimethylphenylcarbamate) (e.g., Trefoil CEL1) | Mixed alcohol co-solvent with a basic additive | Resolution of Rosuvastatin enantiomers with mass spectrometry compatibility. waters.com |

| Preparative HPLC | Octadecyl-silica (ODS-BP) C18 | Acetonitrile-water-trifluoroacetic acid (500:500:1) | Purification and isolation of Rosuvastatin impurities and degradants for characterization. google.com |

| RP-HPLC | C18 | Water, acetonitrile, methanol (40:40:20 by volume) | Separation of Rosuvastatin from its acid degradation products. researchgate.net |

Crystallization and Recrystallization Optimization

Crystallization is a critical unit operation for the purification of rosuvastatin and its intermediates, exploiting the different physicochemical properties, such as solubility, of its diastereomers. google.com The (3R,5R) and (3R,5S) isomers of rosuvastatin intermediates exhibit different crystallization behaviors in various solvent systems, which is the basis for their separation. google.com Optimization of crystallization aims to maximize the purity and yield of the desired isomer by carefully controlling parameters like solvent composition, temperature, cooling rate, and agitation.

Research into the diastereomeric purification of rosuvastatin intermediates, such as tert-butyl rosuvastatin ester (TBRE), provides insight into the conditions that can separate the (3R,5R) isomer. google.com By selecting specific solvent systems, the desired (3R,5S) isomer can be selectively crystallized, leaving the (3R,5R) isomer enriched in the mother liquor. Subsequent processing of the mother liquor can then be used to isolate the (3R,5R) isomer.

Key optimization strategies involve:

Solvent System Selection: The choice of solvents and their ratios is paramount. Mixtures of protic and aprotic solvents, as well as solvent/anti-solvent systems, are commonly employed. For instance, mixtures of methanol (MeOH) and water, or acetonitrile (ACN) and methyl tert-butyl ether (MTBE), have been investigated to enhance diastereomeric purity. google.comgoogle.com

Temperature Profile: The process often involves dissolving the crude mixture at an elevated temperature (e.g., above 50°C) to ensure complete dissolution, followed by a controlled cooling profile to induce selective crystallization. google.com

Seeding: The introduction of seed crystals of the desired isomer can direct the crystallization process, improving purity and controlling crystal size. A patent for a rosuvastatin intermediate describes a multi-stage crystallization process involving the addition of seed crystals to ensure the smooth separation of the solid form with high purity. google.com

The following table summarizes findings from patent literature on solvent systems used for the purification of rosuvastatin intermediates, which involves the separation of the (3R,5R) diastereomer.

| Intermediate | Solvent System | Key Parameters/Observations | Reference |

|---|---|---|---|

| tert-Butyl Rosuvastatin Ester (TBRE) | Methanol (MeOH) | Crystallization is preferably carried out with about 3 to 10 volumes (mL per gram of TBRE). | google.com |

| tert-Butyl Rosuvastatin Ester (TBRE) | Methanol (MeOH) / Water (H₂O) | The volume ratio of MeOH:H₂O is preferably less than 5:1. This system is used to increase purification. | google.comgoogle.com |

| tert-Butyl Rosuvastatin Ester (TBRE) | Acetonitrile (ACN) / Methyl tert-butyl ether (MTBE) | A volume ratio of less than 2:10 is used for crystallization or slurrying to improve purity. | google.comgoogle.com |

| tert-Butyl Rosuvastatin Ester (TBRE) | Methanol (MeOH) / Methyl tert-butyl ether (MTBE) | A volume ratio of less than 2:10 is employed to enhance the separation of diastereomers. | google.comgoogle.com |

| Rosuvastatin Calcium Intermediate (H3) | Ester / Alkane / Ether Mixed Solvent | A multi-step process involving pulping and solvent evaporation to achieve high purity solid product. | google.com |

Membrane-Based Separation Technologies

Membrane-based separation technologies represent a promising alternative to traditional methods like chromatography and crystallization for the separation of chiral and diastereomeric compounds. core.ac.uk These processes can offer advantages such as continuous operation, lower energy consumption, and ease of scale-up. mdpi.comwur.nl While specific industrial applications for the separation of this compound are not widely documented, the principles of membrane technology are applicable.

The primary mechanisms for membrane-based chiral separation include:

Enantioselective Membranes: These membranes are fabricated from or functionalized with chiral selectors that exhibit stereospecific interactions with the isomers. tandfonline.com The chiral selector can be part of the polymer backbone, a side chain, or a molecule physically immobilized within the membrane matrix. One enantiomer or diastereomer interacts more strongly with the membrane, leading to a difference in transport rates and enabling separation. wur.nl

Non-Selective Membranes in Chiral Environments: This approach uses a standard, non-chiral membrane (like nanofiltration or ultrafiltration) in conjunction with a soluble chiral selector in the feed solution. wur.nl The selector preferentially binds with one isomer, forming a larger complex. The membrane then separates the smaller, unbound isomer from the larger complex based on size exclusion. wur.nl

Organic Solvent Nanofiltration (OSN): OSN is a pressure-driven process that separates molecules based on size in non-aqueous solutions. nsf.gov This technique is highly relevant for pharmaceutical synthesis where intermediates and products are often dissolved in organic solvents. For diastereomers like (3R,5R)-Rosuvastatin and (3R,5S)-Rosuvastatin, which have the same molecular weight, separation via OSN would rely on subtle differences in their molecular size and shape in solution, which might influence their passage through the membrane pores. nih.govbohrium.com

The following table outlines various membrane-based technologies and their potential applicability for the separation of diastereomers such as this compound.

| Membrane Technology | Separation Principle | Potential Application for (3R,5R)-Rosuvastatin Separation |

|---|---|---|

| Chiral Liquid Membranes | A liquid phase containing a chiral selector acts as the membrane. One isomer is preferentially transported across this liquid barrier. mdpi.com | Could separate (3R,5R) and (3R,5S) isomers by incorporating a specific carrier molecule into the liquid membrane. |

| Chiral Solid Membranes (Polymeric) | The membrane itself is made from a chiral polymer or has a chiral selector immobilized on its surface or within its pores. tandfonline.com | A membrane with a selector that has a higher affinity for the (3R,5S) isomer would retain it, allowing the (3R,5R) isomer to pass through, or vice-versa. |

| Molecularly Imprinted Membranes | Polymeric membranes are created with recognition sites templated around one of the isomers, leading to highly specific binding. wur.nl | A membrane could be imprinted using the (3R,5R) isomer as a template to create specific binding sites for its selective separation. |

| Organic Solvent Nanofiltration (OSN) | Size- and shape-based exclusion using a solvent-stable membrane with nanoscale pores. nsf.govresearchgate.net | Theoretically, if the hydrodynamic volumes of the (3R,5R) and (3R,5S) sodium salts differ sufficiently in a given solvent, OSN could achieve separation. |

Advanced Analytical Methodologies for Characterization and Quality Assessment of 3r,5r Rosuvastatin Sodium Salt

Chromatographic Techniques for Purity and Impurity Analysis

Chromatographic techniques are central to the analysis of (3R,5R)-Rosuvastatin sodium salt, enabling the separation of the main compound from process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and impurity profile of Rosuvastatin (B1679574) and its related substances. nih.govnih.govunesp.br Method development often focuses on achieving optimal separation of the active ingredient from a range of potential impurities, including its enantiomer and other related substances. nih.govnih.gov

A typical reversed-phase HPLC method might utilize a C8 or C18 column. nih.govnih.govnih.govresearchgate.netscielo.br For instance, one validated method employs a YMC C8 column (150×4.6 mm i.d., 5 μm particle size) with a mobile phase of acetonitrile (B52724) and water (40:60, v/v) adjusted to pH 3.5 with phosphoric acid, at a flow rate of 1.5 ml/min and detection at 242 nm. nih.gov Another approach uses a Nucleodur C8 column (250 × 4.6 mm i.d., 5 μm particle size) with a mobile phase of 0.1M formic acid and methanol (B129727) (25:75, v/v) at a flow rate of 1.0 mL min-1 and detection at 280 nm. nih.gov The development of these methods is guided by International Conference on Harmonization (ICH) guidelines to ensure they are fit for their intended purpose, assessing parameters like specificity, linearity, accuracy, and precision. nih.govnih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) offers a more rapid and selective alternative for the analysis of Rosuvastatin and its impurities. nih.govnih.gov A validated UHPLC method utilizing an Acquity BEH C18 column (100 mm × 2.1 mm, 1.7 μm) with a mobile phase of methanol and 0.025% trifluoroacetic acid (TFA) has demonstrated the baseline separation of all organic related substances listed in the European Pharmacopoeia (EP) monograph in under 15 minutes. nih.govnih.gov

Table 1: Example HPLC Method Parameters for Rosuvastatin Analysis

| Parameter | Method 1 nih.gov | Method 2 nih.gov | Method 3 (UHPLC) nih.govnih.gov |

| Column | YMC C8 (150×4.6 mm, 5 µm) | Nucleodur C8 (250 × 4.6 mm, 5 µm) | Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile:Water (40:60, v/v), pH 3.5 with H₃PO₄ | 0.1M Formic Acid:Methanol (25:75, v/v) | Methanol:0.025% TFA (55:45, v/v) |

| Flow Rate | 1.5 ml/min | 1.0 ml/min | 0.5 ml/min |

| Detection | 242 nm | 280 nm | 240 nm |

| Column Temp. | Not Specified | Not Specified | 55 °C |

| Retention Time | ~5.2 min | ~3.98 min | Not Specified |

Gas Chromatography (GC) for Residual Solvents

Gas Chromatography (GC), particularly with headspace sampling (HS-GC), is the standard method for identifying and quantifying residual solvents in pharmaceutical substances. researchgate.netinnoteg-instruments.comthermofisher.com These are organic volatile chemicals used during the synthesis and purification process that are not completely removed by practical manufacturing techniques. innoteg-instruments.com The United States Pharmacopeia (USP) chapter <467> provides guidelines for the analysis of these impurities. innoteg-instruments.comthermofisher.com A static headspace GC-mass spectrometry (HS-GC-MS) method has been reported for the determination of residual solvents in rosuvastatin. researchgate.net The choice of a suitable diluent is critical; for instance, dimethyl sulfoxide (B87167) (DMSO) is often used to dissolve the drug substance before analysis. The method is validated for specificity, linearity, accuracy, and precision to ensure reliable quantification of residual solvents. jrasb.com

Chiral Chromatography for Stereoisomeric Purity Determination

The determination of stereoisomeric purity is critical for (3R,5R)-Rosuvastatin, as different stereoisomers can have varied pharmacological and toxicological profiles. Chiral chromatography is the definitive technique for separating and quantifying enantiomers and diastereomers. ijpda.org

Normal-phase HPLC methods have been developed for the enantiomeric resolution of Rosuvastatin. ijpda.org One such method utilizes a CHIRALPAK IB column (250 x 4.6mm, 5µm) with a mobile phase of n-heptane, 2-propanol, and trifluoroacetic acid (85:15:0.1 v/v/v). ijpda.org This method successfully resolved the enantiomer of Rosuvastatin and its lactone impurity. ijpda.org

Reversed-phase HPLC methods using cellulose-based chiral stationary phases have also been developed. nih.gov A direct reversed-phase HPLC method using a Lux Cellulose-2 column with a gradient of acetonitrile and 0.05% trifluoroacetic acid in water has shown effective enantioseparation. nih.gov This gradient method offered improved chemo- and enantio-selectivity and shorter analysis times compared to isocratic methods. nih.gov The selection of the chiral stationary phase is crucial, with polysaccharide-based columns like those derivatized with amylose (B160209) or cellulose (B213188) being particularly effective for separating aromatic compounds with functional groups like those in Rosuvastatin. nih.gov

Table 2: Chiral HPLC Method Parameters for Rosuvastatin Enantiomer Separation

| Parameter | Normal-Phase Method ijpda.org | Reversed-Phase Method nih.gov |

| Column | CHIRALPAK IB (250 x 4.6mm, 5µm) | Lux Cellulose-2 |

| Mobile Phase | n-Heptane:2-Propanol:TFA (85:15:0.1 v/v/v) | Gradient of Acetonitrile and 0.05% TFA in water |

| Flow Rate | 1.0 mL/minute | 1.0 mL min-1 |

| Detection | 242 nm | Not Specified |

| Column Temp. | 25°C | 40 °C |

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool for both achiral and chiral separations in the pharmaceutical industry, offering advantages such as faster analysis times and increased selectivity. For Rosuvastatin, an ACQUITY UPC² (UltraPerformance Convergence Chromatography) system, which utilizes compressed carbon dioxide as the primary mobile phase, has been successfully employed for reaction monitoring and enantiopurity determination.

A chiral SFC method was developed to resolve Rosuvastatin enantiomers using an ACQUITY UPC² Trefoil CEL1, 2.5 μm column. The method employed a mixed alcohol co-solvent with a basic additive in an isocratic elution, achieving a resolution greater than 2.0 between the enantiomers. The use of a mass detector, such as the ACQUITY QDa Detector, in conjunction with SFC allows for the confirmation of the identity of the separated peaks.

Spectroscopic Characterization of this compound and its Related Substances

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound and its related substances.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H NMR and ¹³C NMR are utilized for the structural characterization of Rosuvastatin and its impurities. google.comsemanticscholar.org

In the ¹H NMR spectrum of a rosuvastatin derivative, characteristic signals can be assigned to different protons within the molecule. For example, signals in the aromatic region correspond to the protons of the fluorophenyl group, while signals in the aliphatic region correspond to the protons of the heptenoic acid side chain and the isopropyl group. google.comsemanticscholar.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can be used to establish the connectivity between protons. google.com

¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of different functional groups. google.com

NMR is also crucial for characterizing degradation products and impurities. By comparing the NMR spectra of the impurity with that of the parent compound, structural modifications can be identified. google.com For instance, the structures of diastereomeric cyclic degradation products of Rosuvastatin have been determined using ¹H NMR, ¹³C NMR, and COSY NMR analyses. google.com Quantitative NMR (qNMR) has also been explored as a method for determining the content of rosuvastatin in pharmaceutical preparations, offering an alternative to chromatographic methods. tubitak.gov.tr

Mass Spectrometry (MS) for Molecular Weight and Impurity Identification

Mass spectrometry is an indispensable tool for the precise determination of the molecular weight of this compound and the identification of any process-related or degradation impurities. The nominal molecular weight of this compound is 503.52 g/mol . lgcstandards.comlgcstandards.comscbt.com High-resolution mass spectrometry (HRMS) can provide even more accurate mass measurements, aiding in the confirmation of the elemental composition.

In practice, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS are routinely used. These methods first separate the API from any impurities using liquid chromatography, after which the mass spectrometer detects and identifies the individual components. For instance, in forced degradation studies, UPLC-MS analysis can be employed to identify degradants. One study showed that under acidic degradation conditions, an unknown degradant with a mass-to-charge ratio (m/z) of 496 was detected, which is 14 mass units higher than rosuvastatin, suggesting the addition of a methylene (B1212753) group. researchgate.net The identification of such impurities is crucial for establishing the stability-indicating nature of analytical methods.

Table 1: Mass Spectrometry Data for Rosuvastatin and a Degradation Impurity

| Analyte | Molecular Ion (m/z) | Observation |

| Rosuvastatin | 482 | Parent drug |

| Unknown Degradant | 496 | Detected under acid degradation, 14 mass units higher than Rosuvastatin |

This table is based on data from a UPLC-MS analysis of a forced degradation sample of rosuvastatin. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Quantification

Infrared (IR) Spectroscopy is a powerful technique for the identification of functional groups within the this compound molecule. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds. Key functional groups in rosuvastatin include the O-H of the carboxylic acid and alcohol, C=O of the carboxylic acid, and S=O of the sulfonamide group. ijpsonline.com By comparing the IR spectrum of a sample to that of a reference standard, the identity of the compound can be confirmed. researchgate.net Furthermore, FT-IR spectroscopy can be used for the quantitative analysis of rosuvastatin in solid dosage forms without the need for solvent extraction, offering a green and rapid analytical method. ijpsonline.comijpsonline.com Specific absorption bands, such as those near 810 cm⁻¹ and 1197 cm⁻¹, have been identified as suitable for quantification due to minimal interference from excipients. ijpsonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy is primarily used for the quantitative analysis of this compound. The molecule exhibits a characteristic absorption maximum (λmax) in the UV region, which for rosuvastatin calcium in distilled water has been reported to be around 247 nm. ijprajournal.com According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. This principle allows for the development of simple, rapid, and economical methods for the determination of rosuvastatin content in bulk drug and pharmaceutical formulations. A linear relationship between absorbance and concentration is typically established in a specific range, for example, 5-30 µg/ml. ijprajournal.com

Table 2: Spectroscopic Data for Rosuvastatin

| Technique | Parameter | Value | Application |

| UV-Vis Spectroscopy | λmax (in distilled water) | ~247 nm | Quantification |

| IR Spectroscopy | Selected Bands for Quantification | ~810 cm⁻¹, ~1197 cm⁻¹ | Functional Group Analysis & Quantification |

This table summarizes key spectroscopic parameters used in the analysis of rosuvastatin. ijpsonline.comijprajournal.com

Circular Dichroism (CD) for Stereochemical Confirmation

Circular Dichroism (CD) spectroscopy is a critical technique for confirming the specific stereochemistry of chiral molecules like this compound. As an enantiomer of rosuvastatin, it is essential to verify the correct spatial arrangement of the atoms, particularly at the chiral centers (3R and 5R). CD spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules will exhibit a unique CD spectrum, which serves as a fingerprint for its specific stereoisomeric form. This technique is invaluable for ensuring the stereochemical purity of the API, as different stereoisomers can have significantly different pharmacological activities and toxicological profiles.

Thermal Analysis Techniques for Solid-State Characterization

Thermal analysis techniques are employed to investigate the physical and chemical properties of this compound as a function of temperature. These methods are crucial for understanding the solid-state characteristics of the API, which can influence its stability, solubility, and bioavailability.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine the melting point, glass transition temperature, and to study polymorphism. For instance, the amorphous form of rosuvastatin calcium shows a thermal event associated with its degradation in the range of 148-152 °C. researchgate.net The absence of a sharp melting peak in a DSC thermogram can confirm the amorphous nature of the material. researchgate.netresearchgate.net Conversely, crystalline forms would exhibit distinct endothermic peaks corresponding to their melting points.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. TGA is used to determine the thermal stability and to quantify the amount of volatile components such as water or residual solvents in the sample. For rosuvastatin and its formulations, TGA can reveal the temperature at which degradation begins, indicated by a loss of mass. This information is complementary to DSC data and provides a complete picture of the thermal behavior of the compound.

Reference Standard Development and Traceability for this compound

The availability of highly characterized reference standards is a cornerstone of pharmaceutical quality control, providing the basis for ensuring the identity, strength, and purity of an API.

Qualification and Certification of Reference Materials

Reference materials for this compound undergo a rigorous qualification and certification process. This involves extensive testing to confirm the material's identity, purity, and assigned content. The qualification is performed using a battery of analytical techniques, including but not limited to:

Spectroscopic methods: NMR, IR, and Mass Spectrometry for structural elucidation.

Chromatographic methods: HPLC or UPLC for purity assessment and the quantification of impurities.

Thermal analysis: DSC and TGA to assess thermal properties and solvent/water content.

Powder X-ray Diffraction: To confirm the solid-state form.

Certified Reference Materials (CRMs) are produced and certified in accordance with international standards such as ISO 17034. These standards ensure the traceability of the material's certified value to a national or international standard. Pharmacopoeias, such as the European Pharmacopoeia (EP), provide official reference standards for rosuvastatin, which are used for the tests and assays prescribed in the monograph. guidetopharmacology.org

Analytical Method Validation (AMV) for Quality Control Applications

Analytical Method Validation (AMV) is a formal process that provides documented evidence that an analytical method is suitable for its intended purpose. For the quality control of this compound, analytical methods, particularly chromatographic techniques like HPLC, are validated to ensure they are reliable, accurate, and precise. nih.govnih.govlgcstandards.com

The validation is conducted according to the guidelines of the International Council for Harmonisation (ICH), specifically guideline Q2(R1). The key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. nih.gov

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.govnih.gov

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies. nih.govnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility. nih.govnih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govnih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govnih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

Table 3: Typical Validation Parameters for a Validated HPLC Method for Rosuvastatin

| Parameter | Typical Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (Recovery) | 98.0% to 102.0% |

| Precision (RSD%) | ≤ 2.0% |

| LOD | Signal-to-noise ratio of 3:1 |

| LOQ | Signal-to-noise ratio of 10:1 |

Note: These are general acceptance criteria and may vary depending on the specific method and regulatory requirements.

Molecular Mechanism of Action of 3r,5r Rosuvastatin Sodium Salt: Preclinical and Biochemical Investigations

Enzyme Inhibition Kinetics of 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Reductase by (3R,5R)-Rosuvastatin Sodium Salt

The inhibitory activity of this compound on HMG-CoA reductase has been extensively studied to understand its potency and mechanism.

The binding of rosuvastatin (B1679574) to HMG-CoA reductase is a reversible process. nih.gov It involves an initial rapid binding followed by a slower transition to a more tightly bound complex. nih.gov This two-step mechanism contributes to its potent inhibitory effect. The process does not involve the formation of a permanent covalent bond, allowing for the inhibitor to associate and dissociate from the enzyme.

The potency of (3R,5R)-Rosuvastatin as an inhibitor of HMG-CoA reductase is quantified by its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). The IC50 value for rosuvastatin has been reported to be approximately 11 nM. medchemexpress.commedchemexpress.comtargetmol.com Further studies have shown IC50 values for rosuvastatin to be in the range of 3.1 to 5.4 nM. aatbio.comresearchgate.net

The inhibition constant (Ki) for the initial binding of rosuvastatin to the enzyme is approximately 1 nM. nih.gov Following a slow transition, a tighter association is formed, resulting in a steady-state inhibition constant (Ki*) of about 0.1 nM. nih.gov

Table 1: Inhibition Constants for (3R,5R)-Rosuvastatin

| Parameter | Value | Reference |

|---|---|---|

| IC50 | 11 nM | medchemexpress.commedchemexpress.comtargetmol.com |

| IC50 Range | 3.1 - 5.4 nM | aatbio.comresearchgate.net |

| Initial Ki | ~1 nM | nih.gov |

| Steady-State Ki * | ~0.1 nM | nih.gov |

Kinetics studies have demonstrated that rosuvastatin is a competitive inhibitor with respect to the substrate HMG-CoA. drugbank.comnih.govscbt.com This means that rosuvastatin and HMG-CoA compete for the same active site on the enzyme. However, when the co-substrate NADPH is varied, the inhibition by rosuvastatin is non-competitive. nih.gov This suggests that rosuvastatin does not directly compete with NADPH for its binding site. There is no current evidence to suggest that this compound acts as an allosteric modulator of HMG-CoA reductase.

Structural Biology of HMG-CoA Reductase-(3R,5R)-Rosuvastatin Sodium Salt Interactions

The specific interactions between (3R,5R)-Rosuvastatin and HMG-CoA reductase have been elucidated through structural biology techniques.

X-ray crystallography studies of the catalytic domain of HMG-CoA reductase in complex with rosuvastatin have provided detailed insights into their interaction. wustl.edu These studies reveal that the HMG-like moiety of rosuvastatin occupies the HMG binding site of the enzyme. wustl.edu The hydrophobic groups of rosuvastatin bind to a site that becomes accessible after a conformational change in the flexible helices of the enzyme's catalytic domain. wustl.edu

A unique feature of rosuvastatin's interaction is the formation of a hydrogen bond via its electronegative sulfone group, an interaction not observed with other statins. wustl.edu This, along with other hydrogen bonds, contributes to its high-affinity binding and potent inhibitory activity. wustl.edu

While cryo-EM studies have been successfully used to determine the structure of HMG-CoA reductase in its apo form and in complex with another statin, atorvastatin, specific cryo-EM data for the this compound complex is not as readily available in the provided search results. nih.govresearchgate.net However, cryo-EM has been instrumental in revealing conformational changes in the sterol-sensing domain of HMG-CoA reductase, which are crucial for its regulated degradation. nih.gov These studies provide a framework for understanding how the enzyme's structure is modulated, which is relevant to the mechanism of inhibitor binding.

Molecular Dynamics Simulations of Binding Events

Molecular dynamics (MD) simulations provide valuable insights into the dynamic nature of the interaction between (3R,5R)-Rosuvastatin and its target enzyme, HMG-CoA reductase. These simulations model the movement of atoms over time, offering a detailed view of the binding process and the conformational changes that occur in both the ligand and the protein.

MD simulations have been employed to study the stability of the (3R,5R)-Rosuvastatin-HMG-CoA reductase complex. By simulating the complex in a solvated environment, researchers can observe the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for the inhibitory activity of the drug. These simulations can also reveal the role of water molecules in mediating the binding process.

Furthermore, MD simulations can elucidate the conformational changes induced in HMG-CoA reductase upon binding of (3R,5R)-Rosuvastatin. These studies can show how the binding of the inhibitor stabilizes a specific conformation of the enzyme's active site, preventing the substrate, HMG-CoA, from binding and undergoing its catalytic conversion. The flexibility of certain regions of the protein, such as the flap domain, and how this is affected by inhibitor binding, is a key area of investigation using MD simulations.

The insights gained from MD simulations complement experimental data and contribute to a more comprehensive understanding of the molecular basis for the high affinity and inhibitory potency of (3R,5R)-Rosuvastatin.

Molecular Modeling and Docking Studies of this compound with Target Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. chemrxiv.org Various docking algorithms, such as AutoDock, AutoDock Vina, GOLD, and Glide, have been developed to explore the conformational space of the ligand within the binding site of the protein and to score the resulting poses. nih.gov These algorithms utilize different search strategies, including genetic algorithms, Monte Carlo methods, and fragment-based approaches, to generate a diverse set of binding modes. chemrxiv.orgnih.gov

In the context of (3R,5R)-Rosuvastatin, docking studies have been instrumental in elucidating its binding mode within the active site of HMG-CoA reductase. These studies consistently show that the dihydroxyheptanoic acid moiety of rosuvastatin mimics the structure of the natural substrate, HMG-CoA, allowing it to form key interactions with active site residues. The accuracy of these predictions is often validated by comparing the docked pose with experimentally determined crystal structures of the protein-ligand complex. The root-mean-square deviation (RMSD) between the predicted and experimental poses is a common metric used to assess the performance of docking algorithms. researchgate.net

Binding site prediction algorithms, such as Q-SiteFinder and PASS, can be used to identify potential binding pockets on the surface of a protein, which is particularly useful when the binding site is unknown. However, for well-characterized targets like HMG-CoA reductase, docking studies are typically focused on the known active site.

Table 1: Selected Ligand-Protein Docking Algorithms

| Algorithm | Search Method | Scoring Function Principle | Reference |

| AutoDock | Lamarckian Genetic Algorithm | Empirical Free Energy | nih.gov |

| AutoDock Vina | Broyden-Fletcher-Goldfarb-Shanno (BFGS) | Machine Learning-Based | nih.govresearchgate.net |

| GOLD | Genetic Algorithm | Empirical (GoldScore, ChemScore) | nih.gov |

| Glide | Hierarchical Search | Empirical (GlideScore) | nih.govnih.gov |

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net In the context of (3R,5R)-Rosuvastatin and its analogs, QSAR models can be developed to predict their inhibitory potency against HMG-CoA reductase.

These models are built by correlating various molecular descriptors of the compounds with their experimentally determined inhibitory concentrations (e.g., IC50 values). Molecular descriptors can be classified into several categories, including constitutional, topological, geometrical, and electronic descriptors. By identifying the key structural features that contribute to or detract from the inhibitory activity, QSAR models can guide the design of new, more potent inhibitors.

Table 2: Key Parameters in QSAR Model Validation

| Parameter | Description | Desired Value | Reference |

| R² (Correlation Coefficient) | Measures the goodness of fit of the model to the training data. | > 0.7 | researchgate.net |

| q² (Cross-validated R²) | Assesses the predictive ability of the model using internal validation. | > 0.6 | researchgate.net |

| F-statistic | Indicates the statistical significance of the regression model. | High value | dovepress.com |

| Standard Deviation (s) | Measures the dispersion of the data points from the regression line. | Low value | researchgate.net |

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.govpharmacophorejournal.com A pharmacophore model for HMG-CoA reductase inhibitors, including (3R,5R)-Rosuvastatin, typically includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings. dovepress.commdpi.com

These models can be generated using either a ligand-based approach, where the model is derived from a set of known active compounds, or a structure-based approach, which utilizes the 3D structure of the protein-ligand complex. mdpi.com Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases in a process called virtual screening. nih.govmdpi.com

Virtual screening allows for the rapid identification of novel compounds that are likely to bind to the target of interest. mdpi.com The hits obtained from virtual screening can then be subjected to further computational analysis, such as molecular docking and molecular dynamics simulations, before being selected for experimental testing. dovepress.com This approach significantly reduces the time and cost associated with the discovery of new drug candidates. The effectiveness of a pharmacophore model in virtual screening is often evaluated by its ability to enrich a database with known active compounds and to distinguish them from inactive decoys, which can be quantified using metrics like the Receiver Operating Characteristic (ROC) curve. mdpi.commdpi.com

Table 3: Common Pharmacophore Features

| Feature | Abbreviation | Description |

| Hydrogen Bond Acceptor | HBA | An atom or group of atoms that can accept a hydrogen bond. |

| Hydrogen Bond Donor | HBD | An atom or group of atoms that can donate a hydrogen bond. |

| Hydrophobic Group | H | A nonpolar group that interacts favorably with nonpolar regions of the receptor. |

| Aromatic Ring | AR | A planar, cyclic, conjugated system of atoms. |

| Positive Ionizable | PI | A group that can carry a positive charge at physiological pH. |

| Negative Ionizable | NI | A group that can carry a negative charge at physiological pH. |

Cellular Uptake and Intracellular Distribution Mechanisms (In Vitro Studies)

The cellular uptake and distribution of (3R,5R)-Rosuvastatin are significantly influenced by the activity of various transporter proteins. In vitro studies using cell lines such as Caco-2 and Madin-Darby canine kidney (MDCK) cells have been instrumental in elucidating the roles of these transporters. nih.gov

Bidirectional transport studies in polarized cell monolayers have demonstrated that an uptake transporter at the basolateral membrane is necessary for the cellular permeation of rosuvastatin. nih.gov Kinetic analyses have revealed that rosuvastatin uptake across the basolateral membrane of Caco-2 cells involves both a saturable and a non-saturable process, with the saturable component being predominant at lower concentrations. nih.gov This saturable transport is indicative of a carrier-mediated mechanism.

Furthermore, these in vitro models have shown that the basolateral transport of rosuvastatin can be inhibited by other compounds and can exhibit trans-stimulation, which are characteristic features of facilitated diffusion. nih.gov The presence of such a basolateral uptake transporter is a prerequisite for rosuvastatin to interact with apical efflux transporters like the Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette super-family G member 2 (ABCG2). nih.gov The interplay between these uptake and efflux transporters ultimately determines the net intracellular concentration of rosuvastatin. The absence or low expression of the necessary basolateral transporter in certain in vitro models can lead to misleading results when screening for drug interactions with apical efflux transporters. nih.gov

Table 4: Transporter Proteins Involved in (3R,5R)-Rosuvastatin Cellular Permeation

| Transporter Protein | Location | Function | In Vitro Model | Reference |

| Basolateral Uptake Transporter | Basolateral Membrane | Facilitates cellular entry of rosuvastatin | Caco-2 cells | nih.gov |

| Breast Cancer Resistance Protein (BCRP/ABCG2) | Apical Membrane | Effluxes rosuvastatin out of the cell | BCRP-transfected MDCK cells | nih.gov |

Subcellular Localization Studies Using Advanced Imaging Techniques

The precise subcellular localization of this compound is fundamental to understanding its molecular interactions and therapeutic effects. Advanced imaging techniques, such as confocal and fluorescence microscopy, have been employed in preclinical studies to investigate the distribution of rosuvastatin or its effects on the localization of other cellular proteins. nih.govnih.govevidentscientific.comnih.gov

While direct imaging of fluorescently-tagged rosuvastatin is not widely reported in the literature, its subcellular impact has been visualized indirectly. The primary pharmacological target of rosuvastatin, 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, is an integral membrane protein localized to the endoplasmic reticulum (ER). nih.gov Consequently, rosuvastatin must reach this organelle to exert its inhibitory effect. Studies have shown that rosuvastatin can inhibit ER stress in vascular endothelial cells, further suggesting its interaction at this site. nih.gov

Confocal microscopy studies have provided insights into the functional consequences of rosuvastatin at the cellular membrane and in the nucleus. For instance, one study observed that rosuvastatin treatment did not prevent the internalization of KCNQ1/KCNE1 channels from the cell membrane in HEK293T cells, unlike other statins such as fluvastatin (B1673502). researchgate.net In contrast, other research using fluorescence microscopy demonstrated that rosuvastatin inhibited the nuclear translocation of the pro-inflammatory transcription factor NF-κB p65 in nucleus pulposus cells treated with TNF-α. nih.gov This suggests that rosuvastatin, or its downstream signaling effects, can influence processes within the nuclear compartment.

These studies, while not providing a direct map of rosuvastatin's distribution, allow for inferences about its areas of activity within the cell. The collective evidence points to the endoplasmic reticulum as the primary site of action for inhibiting cholesterol synthesis, with additional effects observed at the plasma membrane and within the nucleus, influencing protein trafficking and gene expression.

Impact on Cholesterol Biosynthesis Pathway at the Molecular Level (In Vitro/Preclinical Models)

This compound is a potent and selective inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.govresearchgate.net Its primary mechanism involves competitively inhibiting the conversion of HMG-CoA to mevalonate (B85504), a critical precursor for cholesterol and various non-sterol isoprenoids. youtube.com Preclinical and in vitro investigations have elucidated the profound molecular changes that occur within cellular systems as a direct consequence of this enzymatic inhibition.

The inhibition of HMG-CoA reductase by rosuvastatin triggers a complex feedback mechanism that paradoxically leads to an increase in the expression of the enzyme itself. This regulation occurs at both the transcriptional and post-transcriptional levels.

Transcriptional Regulation: In a state of low intracellular cholesterol, induced by rosuvastatin, cells activate a transcriptional program to restore cholesterol levels. This process is primarily mediated by Sterol Regulatory Element-Binding Proteins (SREBPs). youtube.com When cellular sterol levels fall, SREBPs are cleaved from the endoplasmic reticulum membrane, allowing the active N-terminal domain to translocate to the nucleus. youtube.com Inside the nucleus, SREBP binds to specific DNA sequences known as Sterol Regulatory Elements (SREs), which are present in the promoter region of the HMG-CoA reductase gene. youtube.com This binding event significantly enhances the transcription of the gene, leading to an increased production of HMG-CoA reductase mRNA. youtube.com

Post-transcriptional Regulation: Beyond increasing transcription, the cellular response to statin-induced cholesterol depletion also involves stabilizing the HMG-CoA reductase protein. Normally, the stability of the reductase enzyme is regulated by sterol levels. High levels of sterols, particularly non-sterol isoprenoids like geranylgeranyl pyrophosphate (GGpp), promote the binding of the reductase's membrane domain to Insig proteins in the ER. nih.govyoutube.com This interaction facilitates the ubiquitination of HMG-CoA reductase, marking it for degradation by the proteasome through a process called ER-associated degradation (ERAD). nih.govresearchgate.net

By inhibiting the mevalonate pathway, rosuvastatin depletes the cellular pool of GGpp. nih.gov This prevents the sterol-accelerated ERAD of HMG-CoA reductase, leading to a marked increase in the stability and accumulation of the enzyme protein. youtube.com Some evidence also suggests that the translation of HMG-CoA reductase mRNA into protein is enhanced under these conditions. youtube.com This comprehensive upregulation at the transcriptional and post-transcriptional levels is a compensatory cellular response to the pharmacological inhibition of cholesterol synthesis.

The inhibition of HMG-CoA reductase by rosuvastatin has significant metabolic consequences that extend beyond the reduction of cholesterol synthesis. The mevalonate pathway is a critical branchpoint for the synthesis of numerous essential molecules.

A key downstream effect is the reduced production of isoprenoid intermediates, namely farnesylpyrophosphate (B10766280) (FPP) and geranylgeranylpyrophosphate (GGPP). nih.govnih.gov These molecules are vital lipid attachments for the post-translational modification (prenylation) of a wide array of intracellular signaling proteins, including small GTPases from the Ras, Rho, and Rab families. nih.gov Protein prenylation is crucial for the proper subcellular localization and function of these proteins. By depleting FPP and GGPP, rosuvastatin inhibits the prenylation of these signaling molecules, which underlies many of its so-called "pleiotropic" effects. For example, the inhibition of Rho protein prenylation has been shown to increase the stability of endothelial nitric oxide synthase (eNOS) mRNA, leading to enhanced nitric oxide production and improved endothelial function. nih.govnih.gov

These findings from downstream metabolic analyses underscore that the impact of rosuvastatin extends far beyond cholesterol, affecting lipid metabolism, protein modification, and cellular signaling pathways.

Structure Activity Relationship Sar Studies of 3r,5r Rosuvastatin Sodium Salt Derivatives and Analogs

Systematic Modification of the Pyrimidine (B1678525) Core of (3R,5R)-Rosuvastatin Sodium Salt

The pyrimidine ring is a central feature of rosuvastatin's architecture, and its substitution pattern is critical for optimal interaction with the HMG-CoA reductase enzyme.

Impact of Substituent Variations on Enzyme Binding Affinity

The following table presents a comparison of the HMG-CoA reductase inhibitory activity of rosuvastatin (B1679574) with other prominent statins, highlighting its superior potency.

| Statin | IC50 (nM) |

| This compound | 5.4 nih.gov |

| Atorvastatin | 8.2 nih.gov |

| Simvastatin (B1681759) | 11.2 nih.gov |

| Pravastatin | 44.1 nih.gov |

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a common strategy in medicinal chemistry to improve the potency, selectivity, or pharmacokinetic properties of a lead compound. In the context of rosuvastatin, replacing the pyrimidine core with other heterocyclic systems has been an area of interest. While detailed public data on direct bioisosteric replacements for the rosuvastatin pyrimidine ring and their corresponding HMG-CoA reductase inhibitory activities is limited, the general principles of bioisosterism suggest that isosteric rings such as pyridine, pyrazine, or other substituted heterocycles could potentially mimic the binding interactions of the original pyrimidine core. google.com The key challenge lies in maintaining the precise spatial arrangement of the critical substituents that interact with the enzyme's active site.

Elucidation of the Heptenoate Side Chain's Role in Activity

The 3,5-dihydroxy-6-heptenoic acid side chain is the pharmacophore of all statins, mimicking the structure of the natural substrate, HMG-CoA. Its stereochemistry and conformation are paramount for effective enzyme inhibition.

Importance of Hydroxyl Group Stereochemistry

The stereochemistry of the two hydroxyl groups on the heptenoate side chain is absolutely critical for the biological activity of rosuvastatin. The (3R, 5R) configuration is the active enantiomer, fitting precisely into the active site of HMG-CoA reductase. Studies on different optical isomers of statins have consistently shown that even a change in the stereochemistry at one of these chiral centers can dramatically reduce or abolish inhibitory activity. For instance, a study on the optical isomers of fluvastatin (B1673502) demonstrated that the (3S,5R)-enantiomer is inactive. aatbio.com While specific IC50 values for all rosuvastatin stereoisomers are not widely published, the established principle across the statin class underscores the stringent stereochemical requirements for enzyme binding. A study on various optical isomers of rosuvastatin has confirmed that the biological effects can be enantiospecific. rcsb.org

Conformational Analysis and its Influence on Binding

The conformation of the flexible heptenoate side chain plays a significant role in how rosuvastatin binds to HMG-CoA reductase. Conformational analysis studies have revealed that the side chain can adopt various shapes, but only a specific conformation allows for optimal interaction with the amino acid residues in the enzyme's active site. The crystal structure of rosuvastatin complexed with HMG-CoA reductase shows the precise orientation of the side chain within the binding pocket. rcsb.org This conformation allows for crucial hydrogen bonding and van der Waals interactions that contribute to the high binding affinity of the molecule.